molecular formula C19H17FN4O B12245025 2-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12245025
M. Wt: 336.4 g/mol
InChI Key: HZEPMALTYSKPAA-UHFFFAOYSA-N
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Description

2-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a combination of fluoropyridine, piperidine, and naphthyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multiple steps:

    Formation of 5-Fluoropyridine-3-carbonyl chloride: This can be achieved by reacting 5-fluoropyridine-3-carboxylic acid with thionyl chloride under reflux conditions.

    Synthesis of 1-(5-Fluoropyridine-3-carbonyl)piperidine: The 5-fluoropyridine-3-carbonyl chloride is then reacted with piperidine in the presence of a base such as triethylamine.

    Coupling with 1,8-Naphthyridine: The final step involves coupling the 1-(5-fluoropyridine-3-carbonyl)piperidine with 1,8-naphthyridine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed on the carbonyl group of the fluoropyridine moiety.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products may include N-oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the carbonyl group, such as alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the piperidine ring can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: Shares the fluoropyridine moiety but lacks the piperidine and naphthyridine components.

    1,8-Naphthyridine: Contains the naphthyridine core but lacks the fluoropyridine and piperidine moieties.

    Piperidine Derivatives: Various piperidine-based compounds with different substituents.

Uniqueness

2-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its combination of three distinct moieties, which confer specific chemical and biological properties that are not present in simpler analogs.

Properties

Molecular Formula

C19H17FN4O

Molecular Weight

336.4 g/mol

IUPAC Name

(5-fluoropyridin-3-yl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C19H17FN4O/c20-16-10-15(11-21-12-16)19(25)24-8-5-13(6-9-24)17-4-3-14-2-1-7-22-18(14)23-17/h1-4,7,10-13H,5-6,8-9H2

InChI Key

HZEPMALTYSKPAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4=CC(=CN=C4)F

Origin of Product

United States

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